molecular formula C20H19BrN2O2 B2466733 6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one CAS No. 381175-57-1

6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2466733
CAS No.: 381175-57-1
M. Wt: 399.288
InChI Key: MFMXUKBZTRUKOS-UHFFFAOYSA-N
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Description

6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one: is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor, followed by the introduction of the morpholinomethyl group through nucleophilic substitution. The phenyl group is usually introduced via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline, altering its biological activity.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholinomethyl groups can enhance the compound’s binding affinity and selectivity. The quinoline ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-formylchromone
  • 6-bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
  • 6-bromo-3-methyl-1H-indole

Uniqueness

Compared to similar compounds, 6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one stands out due to its unique combination of functional groups. The presence of the morpholinomethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Additionally, the phenyl group can improve the compound’s stability and lipophilicity, making it more suitable for biological studies.

Properties

IUPAC Name

6-bromo-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-15-6-7-18-16(12-15)19(14-4-2-1-3-5-14)17(20(24)22-18)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMXUKBZTRUKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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